![molecular formula C12H16F3N3O B2446060 N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine CAS No. 866133-93-9](/img/structure/B2446060.png)
N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine
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Overview
Description
“N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine” is a compound with the CAS Number: 866133-93-9. Its molecular weight is 275.27 and its molecular formula is C12H16F3N3O .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring attached to a phenyl group, which is further substituted with a trifluoromethyl group and a hydroxylamine group . The predicted density of the compound is 1.331±0.06 g/cm3 .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 359.5±52.0 °C . Unfortunately, the melting point and flash point are not available .Scientific Research Applications
DNA Interaction and Cellular Applications
Phenylpiperazine derivatives, such as Hoechst 33258, bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This binding property makes Hoechst derivatives useful for fluorescent DNA staining, essential in cell biology for chromosome and nuclear staining, and flow cytometry. These compounds serve as a basis for rational drug design due to their DNA interaction capabilities, indicating potential applications in designing agents for genetic studies and cancer therapy (Issar & Kakkar, 2013).
Pharmacological Potential
Phenylpiperazine derivatives have demonstrated significant pharmacological potential. For instance, certain derivatives have reached late-stage clinical trials for treating CNS disorders, showcasing their "druglikeness" and versatility as a molecular scaffold. These compounds, through appropriate substitution, could yield new classes of drugs with pharmacokinetic and pharmacodynamic improvements across various therapeutic areas (Maia et al., 2012).
Antioxidant and Environmental Applications
Hydroxycinnamic acids, which share functional group similarities with hydroxylamine derivatives, exhibit significant antioxidant properties. The structure-activity relationship studies of these compounds reveal that modifications in their molecular structure, such as the presence of an unsaturated bond or alterations in the aromatic ring, can significantly affect their antioxidant activity. These insights suggest that similarly structured compounds like N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine might be explored for their antioxidant capabilities, potentially applicable in food science, cosmetics, and environmental protection (Razzaghi-Asl et al., 2013).
Safety and Hazards
properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O/c1-17-4-6-18(7-5-17)11-3-2-9(12(13,14)15)8-10(11)16-19/h2-3,8,16,19H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAKOTVIRIUFJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine |
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